molecular formula C19H17ClN2O4 B442927 N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

Cat. No.: B442927
M. Wt: 372.8g/mol
InChI Key: VXPNLKWYIGPBGT-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting with a chlorinated pyridine derivative.

    Etherification: Introducing the ethoxyphenoxy group through a nucleophilic substitution reaction.

    Furamide formation: Coupling the intermediate with a furan derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling these parameters to favor the desired product.

    Purification: Employing techniques such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s electronic properties.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a drug candidate for treating specific diseases.

    Industry: Utilizing its unique properties in materials science and engineering applications.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-pyridinyl)-5-[(4-methoxyphenoxy)methyl]-2-furamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    N-(5-chloro-2-pyridinyl)-5-[(4-ethoxyphenoxy)methyl]-2-thiopheneamide: Featuring a thiophene ring instead of a furan ring.

Uniqueness

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide’s uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. These properties might make it particularly suitable for certain applications, such as selective binding to biological targets or specific reactivity in chemical synthesis.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H17ClN2O4/c1-2-24-14-4-6-15(7-5-14)25-12-16-8-9-17(26-16)19(23)22-18-10-3-13(20)11-21-18/h3-11H,2,12H2,1H3,(H,21,22,23)

InChI Key

VXPNLKWYIGPBGT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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